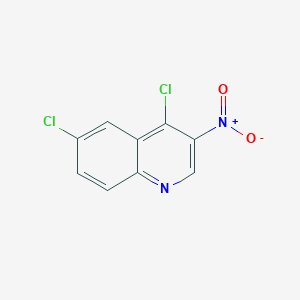

4,6-Dichloro-3-nitroquinoline

Beschreibung

BenchChem offers high-quality 4,6-Dichloro-3-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-3-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,6-dichloro-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMIOKSCDLKEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacological Landscape of 4,6-Dichloro-3-Nitroquinoline Derivatives

Executive Summary: The Electrophilic Hub

In the realm of heterocyclic medicinal chemistry, 4,6-dichloro-3-nitroquinoline represents a "privileged scaffold"—a core molecular framework capable of serving as a ligand for a diverse array of biological targets. While the parent compound itself is primarily a reactive intermediate, its value lies in its specific substitution pattern:

-

C4-Position (Electrophilic Center): Highly activated for nucleophilic aromatic substitution (

) due to the ortho-nitro group and the para-ring nitrogen.[1] -

C3-Nitro Group (Electronic Modulator): Acts as a critical electron-withdrawing group (EWG) that enhances C4 reactivity and serves as a pharmacophore for DNA intercalation or reductive bioactivation.[1]

-

C6-Chlorine (Lipophilic Anchor): Improves membrane permeability and metabolic stability, often occupying hydrophobic pockets in target proteins (e.g., the hydrophobic pocket I of EGFR).

This guide dissects the transition of this scaffold from a synthetic precursor to high-potency derivatives in oncology (EGFR inhibition) and infectious disease (antimicrobial/antiparasitic).

Chemical Architecture & Synthetic Logic[1]

The Reactivity Hierarchy

The biological utility of 4,6-dichloro-3-nitroquinoline is dictated by its differential reactivity. The chlorine atom at position 4 is labile, while the chlorine at position 6 is stable. This allows for regioselective derivatization.[1]

-

The "Chemical Chameleon" Effect: The C3-nitro group pulls electron density from the C4 carbon, making it susceptible to attack by amines, thiols, and alkoxides. This reaction proceeds under mild conditions, allowing for the rapid generation of "libraries" of 4-substituted-6-chloro-3-nitroquinolines.[1]

Synthesis Workflow

The synthesis typically proceeds from 4-chloroaniline, utilizing the Gould-Jacobs reaction or similar cyclization methods, followed by nitration and chlorination.[1]

Figure 1: Synthetic Pathway for 4,6-Dichloro-3-Nitroquinoline Derivatives

Caption: Step-wise synthesis of the core scaffold and subsequent derivatization via Nucleophilic Aromatic Substitution (

Therapeutic Sector 1: Oncology (EGFR Inhibition)[2][3]

The most significant application of 4,6-dichloro-3-nitroquinoline derivatives is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors .[1]

Mechanism of Action

These derivatives function as ATP-competitive inhibitors .[1] The 4-anilino-3-nitroquinoline motif mimics the adenosine ring of ATP, binding to the hinge region of the EGFR kinase domain.[1]

-

H-Bonding: The N1 of the quinoline and the NH of the aniline moiety form critical hydrogen bonds with residues (e.g., Met793) in the ATP binding pocket.

-

Hydrophobic Interaction: The 6-Cl substituent fits into a hydrophobic pocket (selectivity gate), enhancing binding affinity compared to unsubstituted analogs.[1]

-

The Nitro Role: The 3-nitro group can form electrostatic interactions or water-mediated bridges within the active site, distinct from the 3-cyano group found in drugs like Pelitinib.[1]

Figure 2: EGFR Signaling & Inhibition Pathway [1]

Caption: The inhibitor blocks ATP binding at the intracellular kinase domain, halting the Ras/Raf/MEK/ERK proliferation cascade.

Key SAR Findings (Structure-Activity Relationship)

| Substituent (R) at C4-N | Effect on Activity ( | Mechanistic Insight |

| 3-Bromoaniline | High Potency (< 10 nM) | Halogen fits into the hydrophobic pocket II; mimics Erlotinib structure.[1] |

| 3-Ethynylaniline | High Potency | Ethynyl group allows for |

| Benzylamine | Moderate Activity | Increased flexibility reduces entropic favorability of binding. |

| Aliphatic amines | Low Activity | Lack of aromatic overlap required for the adenine binding pocket. |

Therapeutic Sector 2: Antimicrobial & Antiparasitic Activity[4]

Beyond cancer, the 4,6-dichloro-3-nitroquinoline scaffold exhibits potent activity against drug-resistant pathogens, particularly MRSA (Methicillin-resistant Staphylococcus aureus) .[1]

Mechanism: Oxidative Stress & DNA Binding

Unlike the kinase inhibition seen in cancer, the antimicrobial mechanism often involves:

-

Nitro-Reduction: Anaerobic bacteria or parasites reduce the 3-nitro group to a nitro-radical anion via nitroreductases.[1] This generates Reactive Oxygen Species (ROS) that damage bacterial DNA.

-

Intercalation: The planar tricyclic structure (formed if the derivative is fused or highly aromatic) intercalates between DNA base pairs, inhibiting replication.

Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine the potency of derivative 4a (4-(3-bromoanilino)-6-chloro-3-nitroquinoline) against MRSA.

-

Preparation: Dissolve 4a in DMSO to 10 mg/mL stock.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (range: 128

g/mL to 0.25 -

Inoculation: Add

CFU/mL of MRSA (ATCC 43300). -

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity.

-

Validation: Use Vancomycin as a positive control (Expected MIC: 0.5–2

g/mL).

-

Experimental Protocols (Self-Validating Systems)

Synthesis of 4-Anilino-6-chloro-3-nitroquinoline (General Procedure)

This protocol utilizes the high reactivity of the C4-Cl atom.[1]

Reagents:

-

4,6-Dichloro-3-nitroquinoline (1.0 equiv)[1]

-

Substituted Aniline (1.1 equiv)

-

Triethylamine (

, 1.2 equiv) -

Isopropanol or Ethanol (Solvent)

Step-by-Step:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-3-nitroquinoline (1 mmol) in Isopropanol (10 mL).

-

Addition: Add the substituted aniline (1.1 mmol) followed by dropwise addition of

.-

Observation: The solution often changes color (yellow to orange/red) indicating the formation of the charge-transfer complex and subsequent substitution.

-

-

Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Endpoint: Disappearance of the starting material spot (

) and appearance of a lower, fluorescent product spot.

-

-

Workup: Cool to room temperature. The product usually precipitates.

-

Purification: Filter the solid. Wash with cold water (to remove

salt) and cold ethanol. Recrystallize from Ethanol/DMF if necessary.[1] -

Characterization:

-

1H NMR (DMSO-d6): Look for the disappearance of the C4-Cl signal and appearance of NH (singlet, exchangeable with

) around 9.5–10.5 ppm. The C2-H proton of the quinoline ring typically appears as a sharp singlet around 9.0–9.3 ppm, shifted downfield by the adjacent nitro group.

-

MTT Cell Viability Assay (Anticancer)

Objective: Assess

-

Seeding: Plate A549 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Treat with derivatives (0.01 – 100

M) for 72h. Include DMSO control (0.1%). -

MTT Addition: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Aspirate media, add DMSO to dissolve formazan crystals.

-

Measurement: Absorbance at 570 nm.

-

Calculation: Plot % Viability vs. Log[Concentration]. Use non-linear regression to determine

.

References

-

Synthesis and Reactivity of 3-Nitroquinolines

-

EGFR Inhibition by Quinoline Derivatives

-

Wissner, A., et al. "Analogues of 4-[(3-bromophenyl)amino]-6-(acrylamido)quinazoline (PD 168393) as irreversible inhibitors of the epidermal growth factor receptor tyrosine kinase."[1] Bioorganic & Medicinal Chemistry Letters, 2002.

-

-

Antimicrobial Activity of Nitroquinolines

-

Desai, N. C., et al. "Synthesis and antimicrobial activity of some new quinoline based derivatives." Medicinal Chemistry Research, 2011.

-

-

Microwave-Assisted Synthesis of 3-Nitroquinolines

-

Khunger, R., et al. "Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline... as anticancer agents."[1] Bioorganic Chemistry, 2015.

-

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Applications of Substituted Quinolines in Medicinal Chemistry

Abstract

The quinoline ring, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold."[1][2][3][4][5] This distinction arises from its unique combination of structural rigidity, synthetic accessibility, and the capacity for diverse substitutions, which allows for precise modulation of its physicochemical and biological properties.[2][6] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted applications of substituted quinolines. We will explore their historical significance, key therapeutic areas, underlying mechanisms of action, and established synthetic and evaluative methodologies. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices and providing a robust framework for future drug discovery endeavors based on this versatile scaffold.

Introduction: The Quinoline Scaffold – A Privileged Structure in Medicinal Chemistry

Quinoline, also known as 1-azanaphthalene or benzo[b]pyridine, consists of a benzene ring fused to a pyridine ring.[7] This arrangement confers a unique set of properties that make it highly "druggable." The nitrogen atom acts as a hydrogen bond acceptor and influences the molecule's basicity and solubility, while the extended aromatic system allows for crucial π-stacking interactions with biological targets like enzymes and nucleic acids.[6]

Its journey in medicine is historic, beginning with the isolation of quinine from cinchona bark, an event that revolutionized the treatment of malaria.[4] This natural alkaloid demonstrated the profound therapeutic potential of the quinoline core and catalyzed decades of research, leading to a vast library of synthetic derivatives with applications spanning numerous diseases.[4][5] Today, quinoline-based drugs are indispensable in treating cancer, infectious diseases, and inflammatory conditions, underscoring the scaffold's enduring relevance.[4][8][9]

Key Therapeutic Applications of Substituted Quinolines

The versatility of the quinoline scaffold has been exploited to develop drugs against a wide array of diseases.[4][5] Substitutions at various positions on the bicyclic ring system allow for the fine-tuning of activity, selectivity, and pharmacokinetic profiles.

2.1 Anticancer Agents

Quinoline derivatives are prominent in oncology, exerting their effects through diverse mechanisms of action.[7][10][11][12]

-

Mechanism: Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Several quinoline-based drugs function as potent kinase inhibitors, binding to the ATP-binding site and blocking pro-survival signals.[9] For example, derivatives have been designed to target key kinases like EGFR and PI3K/AKT, which are crucial for tumor growth and proliferation.[9]

-

Mechanism: DNA Damage and Repair Inhibition: Another major strategy involves interfering with DNA replication in rapidly dividing cancer cells.[12]

-

Topoisomerase Inhibition: Compounds like camptothecin and its derivatives (e.g., irinotecan, topotecan) feature a quinoline core and function by inhibiting topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication.[9][10] This inhibition leads to DNA strand breaks and ultimately triggers programmed cell death (apoptosis).[9]

-

DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to insert themselves between DNA base pairs, distorting the helical structure and obstructing the processes of replication and transcription.

-

-

Mechanism: Induction of Apoptosis & Anti-Angiogenesis: Beyond direct DNA damage, substituted quinolines can induce apoptosis by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction.[9][13] They have also been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7][13]

2.2 Antimalarial Drugs

The historical and ongoing fight against malaria is deeply intertwined with quinoline chemistry. Malaria parasites, particularly Plasmodium falciparum, are responsible for millions of infections annually.[4][14]

-

Mechanism: Heme Detoxification Pathway: The primary mechanism for classic 4-aminoquinolines like chloroquine involves disrupting the parasite's detoxification process.[9] Inside its digestive vacuole, the parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme.[9] The parasite normally polymerizes this heme into inert hemozoin crystals. Chloroquine accumulates in the acidic vacuole and caps the growing hemozoin polymer, preventing further detoxification.[9] The buildup of the toxic drug-heme complex leads to oxidative stress, membrane damage, and parasite death.[9]

-

Overcoming Resistance: The emergence of chloroquine-resistant strains of P. falciparum has necessitated the development of new quinoline-based drugs.[14][15] This includes 4-methanolquinolines like mefloquine and 8-aminoquinolines like primaquine and tafenoquine, which are effective against the liver stages of the parasite.[4][13][15] Current research focuses on creating hybrid molecules, combining the quinoline scaffold with other pharmacophores to create dual-action drugs that can circumvent resistance mechanisms.[14]

2.3 Antimicrobial Agents

The development of fluoroquinolones in the 1980s marked a significant advance in antibacterial therapy.[13] These synthetic quinoline derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

-

Mechanism: Inhibition of Bacterial Type II Topoisomerases: Fluoroquinolones selectively target bacterial DNA gyrase and topoisomerase IV.[16][17] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones block the re-ligation of the DNA strands, leading to a cascade of events that culminates in bacterial cell death.

2.4 Antiviral Applications

The quinoline scaffold has also shown considerable promise as a source of antiviral agents.[18] Derivatives have been identified with activity against a range of viruses, including HIV, herpes, and hepatitis C.[18]

-

Mechanism: Interference with Viral Replication: The mechanisms are varied, but some quinoline derivatives have been shown to inhibit viral replication by interfering with the Tat-TAR interaction in HIV, a crucial step in viral gene expression.[16][17] Others are being investigated for their ability to block viral entry into host cells.

2.5 Neurodegenerative Diseases

More recently, quinoline derivatives are being explored for their potential in treating complex neurodegenerative disorders like Alzheimer's disease.[2] Their value lies in the ability to design multi-target-directed ligands (MTDLs) that can simultaneously address several pathological factors. These compounds can be engineered to possess a combination of neuroprotective, antioxidant, and anti-inflammatory properties within a single molecule.[2]

Synthetic Strategies and Methodologies

The synthesis of the quinoline core is well-established, with several classic name reactions providing versatile routes to a wide range of substituted derivatives. The choice of synthesis depends on the desired substitution pattern and the available starting materials.

3.1 Classical Quinoline Syntheses

-

Skraup-Doebner-von Miller Synthesis: This is one of the oldest and most general methods, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[19] The reaction is acid-catalyzed and often requires an oxidizing agent to aromatize the initially formed dihydroquinoline intermediate.[20]

-

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., acetaldehyde), typically under base or acid catalysis.[20] It is a highly convergent and efficient method for producing poly-substituted quinolines.[21]

-

Combes Synthesis: In the Combes synthesis, an aniline is reacted with a 1,3-dicarbonyl compound (like a β-diketone) under acidic conditions.[21][22][23][24] The reaction proceeds through an enamine intermediate which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring.[21][23]

-

Gould-Jacobs Reaction: This reaction is particularly useful for synthesizing 4-hydroxyquinolines (4-quinolones). It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[21][25][26]

Modern advancements often employ microwave-assisted synthesis to dramatically reduce reaction times and improve yields for these classical reactions.[27][28]

Experimental Protocols for Biological Evaluation

Once novel substituted quinolines are synthesized, their biological activity must be rigorously assessed. The following are foundational, field-proven protocols for preliminary screening.

4.1 In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a cornerstone of initial anticancer drug screening.

Causality: The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. Thus, a decrease in purple color indicates a reduction in cell viability due to the cytotoxic effects of the test compound.

Step-by-Step Protocol:

-

Cell Culture: Plate cancer cells (e.g., T47D breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

4.2 In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Causality: This protocol systematically exposes a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid nutrient broth. Bacterial growth is indicated by turbidity (cloudiness) in the broth. The MIC is identified as the lowest concentration of the drug in which no turbidity is observed, signifying the inhibition of bacterial growth.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the quinoline compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells that show no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and comparison.

Table 1: Representative Biological Activities of Substituted Quinolines

| Compound Class | Specific Example | Therapeutic Target | Reported Activity (IC₅₀/MIC) | Disease Area |

| 4-Aminoquinoline | Chloroquine | Heme Polymerization | ~20 nM (CQ-sensitive P. falciparum) | Malaria |

| Fluoroquinolone | Ciprofloxacin | DNA Gyrase / Topo IV | 0.015 - 1 µg/mL | Bacterial Infections |

| Topoisomerase I Inhibitor | Irinotecan (active metabolite SN-38) | Topoisomerase I | ~5 nM (various cancer cell lines) | Cancer (Colorectal) |

| Kinase Inhibitor | Lenvatinib | VEGFR, FGFR, PDGFR | 1-5 nM | Cancer (Thyroid, Renal) |

Note: Values are approximate and can vary significantly based on the specific assay conditions and cell/strain type.

Diagrams and Workflows

Visualizing complex biological pathways and experimental designs enhances understanding and communication.

Caption: General workflow for quinoline-based drug discovery.

Caption: Mechanism of action for fluoroquinolone antibiotics.

Future Perspectives and Challenges

The future of quinoline-based therapeutics is bright, but not without challenges. The primary hurdles include overcoming acquired drug resistance, particularly in oncology and infectious diseases, and improving the selectivity of compounds to minimize off-target effects and associated toxicity.[12]

Future research will likely focus on:

-

Rational Drug Design: Employing structure-based design and computational modeling to create highly selective inhibitors.[2]

-

Hybrid Molecules: Developing compounds that incorporate multiple pharmacophores to create multi-target agents capable of overcoming resistance.[14]

-

Targeting Novel Pathways: Exploring new biological targets where the quinoline scaffold can be effectively applied.

Conclusion

The quinoline scaffold is an undisputed pharmacophore of immense value in medicinal chemistry.[13] Its historical success, coupled with its chemical tractability and broad spectrum of biological activity, ensures its continued role in the development of novel therapeutics. From fighting ancient parasitic diseases to tackling the complexities of modern oncology, substituted quinolines have proven to be a versatile and powerful tool. This guide has provided a technical framework covering their applications, mechanisms, synthesis, and evaluation, offering a solid foundation for scientists dedicated to advancing human health through innovative drug discovery.

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19343-19376. [Link]

-

G, A., Shaji, G., C.S, S., & R, A. K. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

- Review on recent development of quinoline for anticancer activities. (n.d.). Google Scholar.

-

The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

An overview of quinoline as a privileged scaffold in cancer drug discovery. (n.d.). National Genomics Data Center. Retrieved February 4, 2026, from [Link]

-

Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.). DC Fine Chemicals. Retrieved February 4, 2026, from [Link]

-

An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). Bentham Science. [Link]

-

Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 4, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

-

Khanye, S. D., & Mokgotho, M. P. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(10), 1743. [Link]

-

Encinas, A., & López, C. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 132-146). Royal Society of Chemistry. [Link]

-

Kumar, S., Afzal, M., Sharma, S., & Singh, N. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418. [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. [Link]

-

El-Sayed, M. A., Al-Salahi, R., & El-Adl, K. (2014). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 19(5), 5864-5879. [Link]

-

Antiviral Properties of Quinolone-Based Drugs. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

-

Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

-

Wang, D., & Li, Y. (2010). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 75(15), 5369-5372. [Link]

-

Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved February 4, 2026, from [Link]

-

Antiviral Properties of Quinolone-based Drugs. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (n.d.). Jetir.Org. Retrieved February 4, 2026, from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Quinolines: the role of substitution site in antileishmanial activity. (2025). Frontiers. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. [Link]

-

Kumar, S., & Sharma, P. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(44), 23146-23165. [Link]

-

synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved February 4, 2026, from [Link]

-

The Chemistry of Quinolines. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

-

A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved February 4, 2026, from [Link]

-

An Efficient Synthesis of Substituted Quinolines. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry, 27(4), 1363-1367. [Link]

-

Known antimalarial compounds based on quinoline scaffold and artemisinin. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(34), 20435-20456. [Link]

-

Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. [Link]

-

Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. [Link]

-

Preparation and Properties of Quinoline. (n.d.). SlidePlayer. Retrieved February 4, 2026, from [Link]

Sources

- 1. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 2. chemijournal.com [chemijournal.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. uop.edu.pk [uop.edu.pk]

- 21. iipseries.org [iipseries.org]

- 22. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 23. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. ablelab.eu [ablelab.eu]

- 26. benchchem.com [benchchem.com]

- 27. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 28. asianpubs.org [asianpubs.org]

reactivity of chloro and nitro groups in quinoline systems

Title: Strategic Functionalization of Quinoline Scaffolds: Reactivity Profiles of Chloro and Nitro Substituents

Executive Summary

This technical guide delineates the orthogonal reactivity profiles of chloro- and nitro-substituted quinolines. For drug discovery chemists, the quinoline scaffold presents a dichotomy of reactivity: the pyridine ring (electron-deficient) invites nucleophilic attack, while the benzene ring (relatively electron-rich) is susceptible to electrophilic substitution. This guide analyzes the mechanistic basis for chemoselective transformations, specifically focusing on the 2- and 4-chloro positions for Nucleophilic Aromatic Substitution (

Electronic Architecture & Reactivity Trends

The quinoline system is not a uniform aromatic entity.[1] It is a fused bicycle where the nitrogen atom exerts a strong inductive (

-

C2/C4 Positions (Pyridine Ring): Highly electrophilic. The C=N bond behaves similarly to a carbonyl group, making C2 and C4 "vinylogous" electrophiles.

-

C5/C8 Positions (Benzene Ring): The least deactivated positions during electrophilic attack on the protonated quinolinium species.

Reactivity Hierarchy (Nucleophilic Displacement):

Reactivity Hierarchy (Electrophilic Nitration):

The Chloro-Handle: Nucleophilic Displacement ( )

The displacement of chlorine atoms in quinoline is the primary method for introducing heteroatom complexity (amines, ethers, thiols).

Mechanism: The Addition-Elimination Pathway

The reaction proceeds via a Meisenheimer-type intermediate. The stability of this anionic intermediate dictates the reaction rate.

-

4-Chloroquinoline: Attack at C4 generates an intermediate where the negative charge is delocalized onto the ring nitrogen (favorable).

-

2-Chloroquinoline: Attack at C2 also places charge on nitrogen, but steric hindrance and lack of acid-catalysis efficiency often make it kinetically slower than C4 in protic conditions.

Acid Catalysis

A critical insight for researchers is the acid-catalyzed

Palladium-Catalyzed Cross-Coupling

When

-

Trend: Oxidative addition of Pd(0) occurs preferentially at electron-deficient C-Cl bonds. Thus, 2-Cl and 4-Cl react faster than 5-Cl or 8-Cl, allowing for site-selective coupling in polychlorinated systems.

The Nitro-Modulator: Activation & Derivatization

Regioselective Nitration

Nitration of quinoline typically utilizes "mixed acid" (

The "Ortho-Effect" (Activation)

A nitro group placed ortho to a chlorine atom (e.g., 3-nitro-4-chloroquinoline) dramatically lowers the activation energy for

Chemoselective Reduction

Reducing a nitro group to an amine in the presence of a chlorine atom requires specific protocols to avoid hydrodehalogenation (loss of Cl).

-

Avoid:

(often strips halogens). -

Use:

,

Visualization: Mechanistic Pathways

Diagram 1: Mechanism & Regioselectivity

This diagram illustrates the resonance stabilization difference between C4 and C2 attack and the activation provided by a nitro group.

Caption: Kinetic pathway of

Experimental Protocols

Protocol A: Chemoselective of 4,7-Dichloroquinoline

Objective: Selective functionalization of the C4 position leaving the C7-Cl intact for subsequent coupling.

-

Reagents: 4,7-Dichloroquinoline (1.0 equiv), Aliphatic Amine (1.1 equiv),

(2.0 equiv), DMF (anhydrous). -

Setup: Charge a round-bottom flask with 4,7-dichloroquinoline and

in DMF (0.5 M concentration). -

Addition: Add the amine dropwise at room temperature.

-

Reaction: Heat to 80°C for 4-6 hours. Note: C4 reacts significantly faster. Higher temperatures (>120°C) may induce trace C7 substitution.

-

Workup: Pour into ice water. Precipitate is usually pure product. If oil forms, extract with EtOAc.

-

Validation:

NMR will show a shift in the C3 proton (doublet, ~6.4 ppm) due to loss of the shielding Cl and introduction of the amine.

Protocol B: Chemoselective Nitro Reduction (preserving -Cl)

Objective: Reduction of 5-nitro-2-chloroquinoline to 5-amino-2-chloroquinoline without dechlorinating the C2 position.

-

Reagents: Nitroquinoline substrate (1.0 equiv), Iron powder (5.0 equiv), Ammonium Chloride (

, 5.0 equiv), Ethanol/Water (3:1). -

Setup: Suspend substrate and iron powder in EtOH/

. -

Activation: Add solid

. -

Reaction: Reflux vigorously (

) for 2 hours. The reaction is heterogeneous and relies on surface contact with Fe. -

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

-

Isolation: Concentrate filtrate. Neutralize with saturated

if necessary. Extract with DCM. -

Why this works: This method (Bechamp reduction variant) proceeds via single electron transfer (SET) and is too mild to insert into the C-Cl bond, unlike catalytic hydrogenation (

).

Summary Data Table

| Substituent Position | Reaction Type | Reactivity Level | Preferred Reagents | Mechanism |

| 2-Chloro | Moderate | Alkyl amines, NaOMe | Addition-Elimination | |

| 4-Chloro | High | Anilines (acid cat.), Amines | Addition-Elimination | |

| 5/6/7/8-Chloro | Inert | N/A | N/A (Requires Benzyne or Pd) | |

| 2/4-Chloro | Pd-Coupling | High | Pd(OAc)2, Buchwald Ligands | Oxidative Addition |

| Benzene Ring | Nitration | High | ||

| Nitro Group | Reduction | N/A | SET Reduction |

References

-

Reactivity of 2- vs 4-Chloroquinoline: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate.[2] Link

-

Nitration Regioselectivity: Nitration of Quinoline 1-Oxide: Mechanism of Regioselectivity. J-Stage / Chem. Pharm. Bull. Link

-

Pd-Catalyzed Coupling: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. ACS Chemical Reviews. Link

-

Chemoselective Reduction: Chemoselective Nitro Group Reduction and Reductive Dechlorination. NIH / PubMed Central. Link

-

General Reactivity: Reactivity and Selectivity in Nucleophilic Aromatic Substitution. RSC Organic & Biomolecular Chemistry. Link

Sources

Methodological & Application

High-Fidelity Synthesis of Quinoline Derivatives: Nitration and Deoxychlorination Protocols

Abstract

This application note details the experimental frameworks for two critical functionalizations of the quinoline scaffold: Electrophilic Aromatic Substitution (Nitration) and Nucleophilic Deoxychlorination . Quinoline derivatives are foundational to antimalarial (e.g., Chloroquine), antibacterial, and anticancer pharmacophores. This guide addresses the specific challenges of these reactions: controlling regioselectivity during nitration and managing the violent exothermicity of phosphorus oxychloride (

Part 1: Electrophilic Nitration of Quinoline

Objective: Synthesis and separation of 5-nitroquinoline and 8-nitroquinoline.

Mechanistic Insight & Regioselectivity

Unlike benzene, quinoline possesses a nitrogen atom that profoundly alters its reactivity. In the presence of strong acids (

-

Deactivation: The protonated nitrogen exerts a strong electron-withdrawing effect ($ -I $ and

), deactivating the pyridine ring entirely toward electrophilic attack. -

Regioselectivity: The benzene ring remains accessible but deactivated. Substitution occurs at positions 5 and 8 (conjugate acid attack) because the transition states for these positions effectively delocalize the positive charge without disrupting the stability of the pyridinium ring as severely as positions 6 or 7 would.

Experimental Protocol: Mixed Acid Nitration

Scale: 50 mmol basis.

Reagents:

-

Quinoline (6.5 g, 50 mmol)

-

Conc. Sulfuric Acid (

, 98%) -

Fuming Nitric Acid (

, >90%)

Workflow:

-

Acidification: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and internal thermometer, place 15 mL of conc.

. Cool to 0°C in an ice-salt bath. -

Substrate Addition: Add quinoline dropwise. Note: This is exothermic; maintain internal temp < 10°C.

-

Nitrating Agent: Prepare a mixture of 4 mL fuming

and 4 mL conc. -

Reaction: Remove the ice bath. Allow to warm to room temperature (RT), then heat to 95–100°C for 1 hour.

-

Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Starting material (SM) should disappear.

-

-

Quench: Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring.

-

Neutralization: Carefully neutralize with 50% NaOH solution or solid

until pH ~10. Yellow solids will precipitate.[2] -

Filtration: Filter the crude solid mixture (contains both 5- and 8-isomers).

Purification: Isomer Separation

The separation relies on the differential solubility of the isomers.

| Isomer | Melting Point | Solubility (Ethanol/Acetone) |

| 5-Nitroquinoline | 70–72°C | High |

| 8-Nitroquinoline | 88–90°C | Low |

Protocol:

-

Dissolve the crude dried cake in minimum boiling ethanol.

-

Allow to cool slowly to RT. 8-Nitroquinoline typically crystallizes first. Filter.

-

Concentrate the mother liquor (filtrate) and cool to 0°C to induce crystallization of 5-Nitroquinoline .

-

Recrystallize each fraction from ethanol to achieve >98% purity.

Pathway Visualization

Figure 1: Mechanistic pathway for the nitration of quinoline, highlighting the critical protonation step that directs regioselectivity.

Part 2: Deoxychlorination (Synthesis of 4-Chloroquinoline)

Objective: Conversion of 4-hydroxyquinoline to 4-chloroquinoline using Phosphorus Oxychloride (

Mechanistic Insight

The reaction is not a simple substitution.[1][3][4][5] It proceeds via activation of the tautomeric amide/enol oxygen:

-

Phosphorylation: The oxygen attacks

to form a dichlorophosphate intermediate ($ -O-P(O)Cl_2 $), converting the poor leaving group (-OH) into an excellent one. -

Displacement: Chloride ion attacks position 4, displacing the phosphate group and regenerating the aromatic pyridine ring.

Experimental Protocol

Safety Critical:

Reagents:

-

4-Hydroxyquinoline (7.2 g, 50 mmol)

-

Phosphorus Oxychloride (

, 25 mL) – Acts as reagent and solvent. -

Triethylamine (

, 1-2 eq) – Optional catalyst to trap HCl.

Workflow:

-

Setup: Use a 2-neck RBF with a reflux condenser and a drying tube (

). Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas. -

Addition: Charge solid 4-hydroxyquinoline. Add

carefully.[7][3] -

Reaction: Heat the mixture to reflux (105°C) .

-

Observation: The suspension will dissolve, turning into a clear, often dark solution.

-

Duration: 1–2 hours.[2] Monitor by TLC (SM is highly polar; Product is non-polar).

-

-

Evaporation (Step A): Once complete, distill off excess

under reduced pressure (rotary evaporator with a strictly dry pump trap). This reduces the violence of the quench.

The "Reverse Quench" Protocol (Mandatory Safety Step)

Never add water to the reaction flask.

-

Preparation: Prepare a beaker with 200g of crushed ice and 100 mL of 25% Ammonium Hydroxide (

) or Sodium Carbonate solution. -

Transfer: Pour the thick, dark reaction residue slowly into the vigorously stirred ice/base mixture.

-

Why? This ensures the hydrolyzing reagent (water) is always in excess, preventing local overheating and "volcano" effects.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

mL). -

Drying: Wash organic layer with brine, dry over

, and concentrate.

Process Visualization

Figure 2: Operational workflow for POCl3-mediated chlorination, emphasizing the safety-critical reverse quench step.

References

-

Nitration Regioselectivity & Protocol

-

Chlorination Mechanism & Safety

-

General Quinoline Chemistry

-

Hazard Management (POCl3)

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. chemicalspace.wordpress.com [chemicalspace.wordpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tus.elsevierpure.com [tus.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. orgsyn.org [orgsyn.org]

Application Notes and Protocols for the Synthesis of 4-amino-6-chloro-3-nitroquinoline

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry and drug development. Compounds bearing this moiety are renowned for a wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties. The precise substitution pattern on the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. 4-amino-6-chloro-3-nitroquinoline is a key synthetic intermediate, offering multiple reaction sites for the development of novel therapeutic agents. The presence of the chloro, nitro, and amino groups provides a versatile platform for further chemical modifications and the generation of diverse compound libraries for screening.

This comprehensive guide provides a detailed, four-step synthetic pathway for the preparation of 4-amino-6-chloro-3-nitroquinoline. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind the experimental choices to ensure reproducibility and success.

Overall Synthetic Workflow

The synthesis of 4-amino-6-chloro-3-nitroquinoline is a multi-step process that begins with the commercially available p-chloroaniline. The overall workflow involves the construction of the quinoline core, followed by sequential functional group manipulations to arrive at the target compound.

Caption: Overall workflow for the synthesis of 4-amino-6-chloro-3-nitroquinoline.

Part 1: Synthesis of 6-chloro-4-hydroxyquinoline

The initial step involves the construction of the quinoline ring system through a Gould-Jacobs reaction, followed by cyclization.

Reaction Scheme:

Caption: Synthesis of 6-chloro-4-hydroxyquinoline.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine p-chloroaniline and diethyl (ethoxymethylene)malonate in equimolar amounts.

-

Initial Condensation: Heat the mixture to 100-110 °C for 2 hours. The reaction is typically performed neat (without solvent).

-

Cyclization: Add the reaction mixture to a larger flask containing diphenyl ether, preheated to 250 °C. Maintain this temperature for 30 minutes to effect cyclization.

-

Work-up: Allow the reaction mixture to cool to below 100 °C and add petroleum ether to precipitate the product. Filter the crude product and wash with petroleum ether.

-

Purification: Recrystallize the crude solid from ethanol to obtain pure 6-chloro-4-hydroxyquinoline.

Quantitative Data:

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| p-Chloroaniline | C₆H₆ClN | 127.57 | 1.0 |

| Diethyl (ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | 1.0 |

| 6-chloro-4-hydroxyquinoline | C₉H₆ClNO | 179.60 | - |

Part 2: Nitration of 6-chloro-4-hydroxyquinoline

This step introduces a nitro group at the 3-position of the quinoline ring. The electron-donating hydroxyl group at the 4-position directs the electrophilic nitration primarily to the 3-position.

Reaction Scheme:

Caption: Nitration of 6-chloro-4-hydroxyquinoline.

Protocol:

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:2 volume ratio, while cooling in an ice bath.

-

Reaction Setup: Dissolve 6-chloro-4-hydroxyquinoline in concentrated sulfuric acid in a round-bottom flask and cool the mixture to 0 °C in an ice-salt bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 6-chloro-4-hydroxyquinoline, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is the crude product.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from glacial acetic acid to yield pure 6-chloro-3-nitro-4-hydroxyquinoline.

Quantitative Data:

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 6-chloro-4-hydroxyquinoline | C₉H₆ClNO | 179.60 | 1.0 |

| Nitric Acid (conc.) | HNO₃ | 63.01 | ~1.1 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | (Solvent) |

| 6-chloro-3-nitro-4-hydroxyquinoline | C₉H₅ClN₂O₃ | 224.60 | - |

Part 3: Chlorination of 6-chloro-3-nitro-4-hydroxyquinoline

The hydroxyl group at the 4-position is converted to a chlorine atom using phosphorus oxychloride (POCl₃). This is a standard method for the synthesis of 4-chloroquinolines from their 4-hydroxy counterparts.[1][2]

Reaction Scheme:

Caption: Chlorination using phosphorus oxychloride.

Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, add 6-chloro-3-nitro-4-hydroxyquinoline to an excess of phosphorus oxychloride (POCl₃).

-

Chlorination: Gently reflux the mixture for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

-

Removal of Excess POCl₃: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Work-up: Cautiously pour the residual viscous liquid onto crushed ice with stirring.

-

Purification: The resulting solid is filtered, washed with cold water, and dried. Recrystallization from ethanol provides pure 4,6-dichloro-3-nitroquinoline.

Quantitative Data:

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 6-chloro-3-nitro-4-hydroxyquinoline | C₉H₅ClN₂O₃ | 224.60 | 1.0 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Excess |

| 4,6-dichloro-3-nitroquinoline | C₉H₄Cl₂N₂O₂ | 243.05 | - |

Part 4: Amination of 4,6-dichloro-3-nitroquinoline

The final step is a selective nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at C4 is more reactive towards nucleophilic attack than the one at C6 due to the strong electron-withdrawing effect of the adjacent nitro group at C3 and the nitrogen atom in the quinoline ring.

Reaction Scheme:

Caption: Selective amination at the C4 position.

Protocol:

-

Reaction Setup: Dissolve 4,6-dichloro-3-nitroquinoline in a suitable solvent such as ethanol in a pressure vessel.

-

Amination: Add an excess of an ammonia source, such as a concentrated aqueous solution of ammonium hydroxide.

-

Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C for 4-6 hours. The pressure will increase, so appropriate safety precautions must be taken.

-

Work-up: After cooling the reaction vessel to room temperature, the precipitated product is collected by filtration.

-

Purification: Wash the solid with water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture to yield pure 4-amino-6-chloro-3-nitroquinoline.

Quantitative Data:

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 4,6-dichloro-3-nitroquinoline | C₉H₄Cl₂N₂O₂ | 243.05 | 1.0 |

| Ammonium Hydroxide (conc.) | NH₄OH | 35.04 | Excess |

| 4-amino-6-chloro-3-nitroquinoline | C₉H₆ClN₃O₂ | 223.62 | - |

Conclusion and Future Perspectives

The outlined four-step synthesis provides a reliable and reproducible pathway to 4-amino-6-chloro-3-nitroquinoline. Each step is based on well-established chemical transformations, and the provided protocols include key insights into the reaction mechanisms and practical considerations. This versatile intermediate can be further functionalized at the amino and chloro positions, as well as by reduction of the nitro group, opening up a vast chemical space for the discovery of new bioactive molecules. Researchers are encouraged to use this guide as a foundational method for their synthetic endeavors in the exciting field of medicinal chemistry.

References

- Google Patents. (n.d.). Process for the preparation of chlorinated quinolines.

- Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- Google Patents. (n.d.). Process for the preparation of 4-hydroxy quinolines.

- Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds.

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

Chobot, V., Koshchii, V. A., Gaponov, A. D., & Koshchii, I. V. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1857. [Link]

-

Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

-

Boulton, A. J., & Fletcher, I. J. (1971). A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8). Journal of the Chemical Society B: Physical Organic, 2344. [Link]

-

Choi, H., Ham, W. S., van Bonn, P., Zhang, J., Kim, D., & Chang, S. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388. [Link]

-

ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,6-dichloro-3-nitroquinoline

Welcome to the technical support center for the purification of crude 4,6-dichloro-3-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide you with the technical expertise and practical insights needed to achieve high-purity 4,6-dichloro-3-nitroquinoline for your research and development endeavors.

I. Understanding the Purification Challenge

Crude 4,6-dichloro-3-nitroquinoline, following synthesis, typically contains a mixture of unreacted starting materials, by-products from side reactions, and decomposition products. The successful purification of this compound is critical for ensuring the desired reactivity, yield, and purity in downstream applications. This guide will focus on the two primary methods for the purification of solid organic compounds: recrystallization and column chromatography.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address potential problems you may face during your experiments.

Recrystallization Troubleshooting

Question 1: My crude 4,6-dichloro-3-nitroquinoline does not dissolve in the hot recrystallization solvent.

Answer: This issue typically arises from an inappropriate choice of solvent or insufficient solvent volume.

-

Causality: For recrystallization to be effective, the compound should have high solubility in the chosen solvent at elevated temperatures and low solubility at room temperature or below.[1] If the compound does not dissolve, the solvent is likely too non-polar for the dichloronitroquinoline structure.

-

Step-by-Step Solution:

-

Increase Solvent Volume: Cautiously add more of the hot solvent in small increments until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce your recovery yield.

-

Switch to a More Polar Solvent: If the compound remains insoluble even with a significant amount of the initial solvent, a more polar solvent is required. Based on the structure of 4,6-dichloro-3-nitroquinoline, good starting points for solvent screening include ethanol, acetone, or ethyl acetate.[2]

-

Employ a Mixed-Solvent System: If a single solvent proves ineffective, a mixed-solvent system can be employed.[3] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., hexanes or water) dropwise until the solution becomes cloudy (the point of saturation). Reheat the solution until it becomes clear again, and then allow it to cool slowly.[4]

-

Question 2: My compound "oils out" instead of forming crystals during cooling.

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the compound or a high concentration of impurities.

-

Causality: The presence of impurities can depress the melting point of the compound, leading to the formation of a liquid phase. Also, if the solution cools too rapidly, the molecules may not have sufficient time to arrange themselves into a crystal lattice.

-

Step-by-Step Solution:

-

Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level.

-

Slow Cooling: Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling to room temperature before moving it to an ice bath.

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure 4,6-dichloro-3-nitroquinoline, add a tiny crystal to the cooled solution to induce crystallization.

-

Question 3: After recrystallization, the purity of my 4,6-dichloro-3-nitroquinoline has not significantly improved.

Answer: This indicates that the chosen recrystallization solvent is not effectively differentiating between the desired compound and the impurities.

-

Causality: An ideal recrystallization solvent will dissolve the target compound when hot but keep the impurities either completely soluble or insoluble at all temperatures. If the impurities have similar solubility profiles to the product in the chosen solvent, they will co-crystallize.

-

Step-by-Step Solution:

-

Solvent Screening: Perform a systematic solvent screening with a small amount of the crude material. Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, and water).

-

Consider a Different Purification Method: If recrystallization fails to provide the desired purity, column chromatography is the recommended next step as it offers a higher degree of separation.[5]

-

Column Chromatography Troubleshooting

Question 4: I am not getting good separation of my compound from impurities on the silica gel column.

Answer: Poor separation in column chromatography is typically due to an incorrect choice of the mobile phase (eluent).

-

Causality: The polarity of the eluent determines the rate at which compounds move down the column. If the eluent is too polar, all compounds (product and impurities) will travel quickly with the solvent front, resulting in no separation. If it is not polar enough, the compounds may not move at all.

-

Step-by-Step Solution:

-

TLC Analysis for Eluent Optimization: Before running the column, use thin-layer chromatography (TLC) to determine the optimal eluent system. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.

-

Adjust Eluent Polarity:

-

If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes or petroleum ether).

-

If the spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.

-

-

Gradient Elution: If a single eluent system does not effectively separate all components, a gradient elution can be used. Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[6]

-

Question 5: My compound is eluting very slowly or not at all from the column.

Answer: This is a common issue when the eluent is not polar enough to displace the compound from the stationary phase.

-

Causality: Highly polar compounds or compounds with functional groups that can strongly interact with the silica gel (a polar stationary phase) will require a more polar eluent to be displaced and move down the column.

-

Step-by-Step Solution:

-

Increase Eluent Polarity: As with poor separation, the solution is to increase the polarity of the mobile phase. You can do this by increasing the percentage of the more polar solvent in your eluent mixture (e.g., increasing the percentage of ethyl acetate in a hexanes/ethyl acetate system).

-

Check for Compound Precipitation: Ensure that your compound is soluble in the eluent. If it precipitates on the column, it will not move. In this case, a different solvent system in which the compound is soluble is required.

-

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 4,6-dichloro-3-nitroquinoline?

A1: The impurity profile depends on the synthetic route. Common impurities may include:

-

Unreacted Starting Materials: For example, the precursor quinoline derivative before nitration or chlorination.

-

Isomeric By-products: Incomplete or over-nitration or chlorination can lead to isomers with different substitution patterns.

-

Hydrolysis Products: Reaction of the chloro-substituents with water during workup can lead to hydroxy-derivatives.

-

Solvent Residues: Residual solvents from the reaction or workup.

Q2: Which analytical techniques are recommended to assess the purity of 4,6-dichloro-3-nitroquinoline?

A2: Several analytical methods can be used to determine the purity of your final product:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and identifying impurities.[7]

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis with an internal standard.

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q3: What safety precautions should be taken when handling 4,6-dichloro-3-nitroquinoline?

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Disposal: Dispose of chemical waste in accordance with your institution's guidelines.

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for recrystallization. The optimal solvent will need to be determined experimentally.

-

Solvent Selection:

-

Place a small amount (10-20 mg) of the crude 4,6-dichloro-3-nitroquinoline in separate test tubes.

-

Add a few drops of a test solvent to each tube at room temperature. Good solvents will not dissolve the compound at this stage.

-

Heat the test tubes that did not show solubility at room temperature. An ideal solvent will dissolve the compound when hot.

-

Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

-

Commonly used solvents for similar aromatic compounds include ethanol, methanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate.[2][4]

-

-

Recrystallization Procedure:

-

Place the crude 4,6-dichloro-3-nitroquinoline in an Erlenmeyer flask.

-

Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

-

Protocol 2: Purification by Column Chromatography

This protocol is adapted from methods used for similar compounds and should be a good starting point.[5]

-

Eluent Selection:

-

Use TLC to find a solvent system that gives an Rf value of 0.2-0.4 for 4,6-dichloro-3-nitroquinoline. A good starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. A 5:1 ratio of petroleum ether to ethyl acetate has been shown to be effective for the related 2,4-dichloro-3-nitroquinoline.[9]

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen eluent.

-

Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude 4,6-dichloro-3-nitroquinoline in a minimal amount of the eluent or a more polar solvent like dichloromethane.

-

Carefully add the sample solution to the top of the silica gel bed.

-

-

Elution and Fraction Collection:

-

Add the eluent to the top of the column and begin to collect fractions.

-

Monitor the separation by collecting small fractions and analyzing them by TLC.

-

Combine the fractions that contain the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4,6-dichloro-3-nitroquinoline.

-

V. Visualizations

Caption: Decision workflow for the purification of crude 4,6-dichloro-3-nitroquinoline.

Caption: Troubleshooting common issues in recrystallization.

VI. References

-

Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

-

CN1958578A - Method for preparing dichloroquinoxaline, and nitro-derivative - Google Patents. (n.d.). Retrieved from

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). Retrieved from [Link]

-

Separation of 4,6-Dichloro-1-nitroanthraquinone on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

-

4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). Retrieved from [Link]

-

Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

-

Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed. (2017). Retrieved from [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. (2025). Retrieved from [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (2017). Retrieved from [Link]

-

(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.). Retrieved from [Link]

-

Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (n.d.). Retrieved from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023). Retrieved from [Link]

-

-

ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

-

-

CN109608404A - A kind of preparation method of 4,6- dichloro pyrimidine -5- acetaldehyde. (n.d.). Retrieved from

-

Column Chromatography - YouTube. (2022). Retrieved from [Link]

-

6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

III Analytical Methods. (n.d.). Retrieved from [Link]

-

Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iiste.org [iiste.org]

- 9. 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5 [chemicalbook.com]

identifying and removing byproducts in 4,6-dichloro-3-nitroquinoline reactions

Introduction: The "Activated" Core

You are likely working with 4,6-dichloro-3-nitroquinoline (4,6-DCNQ) as a scaffold for kinase inhibitors (e.g., EGFR inhibitors) or antimalarials.

The Central Challenge: The chemistry of this molecule is dominated by the 4-position chlorine . The adjacent 3-nitro group withdraws electron density so aggressively that the C-4 chlorine becomes hyper-labile. While this makes it excellent for SNAr reactions, it also makes the compound structurally unstable in the presence of atmospheric moisture.

This guide addresses the three most common support tickets we receive:

-

The "Yellow Ghost": Spontaneous hydrolysis during storage.

-

The "Sticky" Workup: Removing phosphorous byproducts after chlorination.

-

Regio-isomer Contamination: Ensuring purity during the nitration sequence.

Module 1: The "Yellow Ghost" (Hydrolysis)

User Complaint: "My bright yellow crystalline product turned into a pale, insoluble powder after two days in the fridge. The LCMS shows a mass of M-18."

Diagnosis: Hydrolysis to Quinolone

The 4-Cl bond is so activated that it reacts with ambient humidity to revert to the thermodynamically stable "one" form (6-chloro-3-nitro-4(1H)-quinolinone). This is the most common impurity in 4,6-DCNQ samples.

Troubleshooting Protocol

| Symptom | Root Cause | Corrective Action |

| Shift in Solubility | Formation of 6-chloro-3-nitro-4-quinolinone . The "one" form is highly polar and insoluble in DCM/CHCl3. | Wash: Dissolve the crude material in dry DCM. The impurity will remain as a solid. Filter it off. |

| LCMS M-Cl+OH | Hydrolysis during LCMS injection. | Analyze: Run NMR in CDCl3 immediately. If NMR is clean but LCMS is dirty, the hydrolysis is happening on the column. Use non-aqueous mobile phases if possible. |

| Storage Degradation | Moisture ingress. | Store: Store under Argon at -20°C. Do not store in simple screw-cap vials; use Parafilm or sealed ampoules. |

The Hydrolysis Mechanism (Visualized)

Figure 1: The irreversible hydrolysis pathway. Once the "one" form (Green) forms, it cannot be reverted without repeating the harsh chlorination step.

Module 2: Synthesis & Phosphorous Removal

User Complaint: "I cannot get the phosphorous peaks out of my NMR after the POCl3 reaction. The product is an oil that won't crystallize."

Diagnosis: Phosphoryl Adducts

The synthesis of 4,6-DCNQ usually involves treating 6-chloro-4-hydroxy-3-nitroquinoline with POCl3. A common byproduct is the phosphorodichloridate intermediate or trapped POCl3 in the crystal lattice.

Purification Protocol

Step 1: The Quench (Critical) Do not pour the reaction mixture directly into water. This generates massive heat and HCl, causing immediate hydrolysis (see Module 1).

-

Correct Method: Pour the reaction mixture slowly onto crushed ice/NH4OH mixture with vigorous stirring. The basic pH neutralizes the HCl immediately, preserving the 4-Cl bond.

Step 2: The Azeotrope If the product is an oil:

-

Dissolve the crude oil in Toluene .

-

Rotary evaporate to dryness.

-

Repeat 3x. Why? Toluene forms an azeotrope with residual POCl3, dragging it out of the oil.

Step 3: Recrystallization Avoid chromatography if possible (silica is acidic and wet, promoting hydrolysis).

-

Solvent System: Recrystallize from Diisopropyl Ether (DIPE) or Hexane/DCM (9:1) .

-